molecular formula C9H10F3N B13900275 (R)-1,1,1-Trifluoro-2-phenylpropan-2-amine

(R)-1,1,1-Trifluoro-2-phenylpropan-2-amine

Cat. No.: B13900275
M. Wt: 189.18 g/mol
InChI Key: ZNBISFMWGMZMEE-MRVPVSSYSA-N
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Description

®-1,1,1-Trifluoro-2-phenylpropan-2-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes and organocatalysts.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-1,1,1-Trifluoro-2-phenylpropan-2-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-2-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1,1,1-Trifluoro-2-phenylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ®-1,1,1-Trifluoro-2-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The phenyl group contributes to its binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1,1-Trifluoro-2-phenylpropan-2-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.

    1,1,1-Trifluoro-2-phenylethanol: A related compound with a hydroxyl group instead of an amine group.

    1,1,1-Trifluoro-2-phenylpropane: A similar compound lacking the amine functionality.

Uniqueness

®-1,1,1-Trifluoro-2-phenylpropan-2-amine is unique due to its chiral nature and the presence of both trifluoromethyl and phenyl groups

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-2-phenylpropan-2-amine

InChI

InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3/t8-/m1/s1

InChI Key

ZNBISFMWGMZMEE-MRVPVSSYSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

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